molecular formula C6H6BrNO3S B8272859 2-Amino-5-bromobenzenesulphonic acid CAS No. 1576-59-6

2-Amino-5-bromobenzenesulphonic acid

Cat. No.: B8272859
CAS No.: 1576-59-6
M. Wt: 252.09 g/mol
InChI Key: ISDHKUXEPQGCGX-UHFFFAOYSA-N
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Description

2-Amino-5-bromobenzenesulphonic acid is a sulfonic acid derivative featuring an amino group at position 2 and a bromine substituent at position 5 on the benzene ring. This compound is notable for its strong electron-withdrawing sulfonic acid group (-SO₃H), which enhances its acidity and solubility in polar solvents. The bromine atom introduces steric and electronic effects, influencing reactivity in substitution reactions and applications in pharmaceuticals, dyes, or agrochemical intermediates .

Properties

CAS No.

1576-59-6

Molecular Formula

C6H6BrNO3S

Molecular Weight

252.09 g/mol

IUPAC Name

2-amino-5-bromobenzenesulfonic acid

InChI

InChI=1S/C6H6BrNO3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H,9,10,11)

InChI Key

ISDHKUXEPQGCGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with 2-amino-5-bromobenzenesulphonic acid, differing in substituent type, position, or functional groups. These variations significantly alter their physicochemical properties and applications.

Halogen-Substituted Analogs

2-Amino-5-chlorobenzenesulphonic Acid
  • Structure : Chlorine replaces bromine at position 3.
  • Properties : Chlorine’s smaller atomic radius reduces steric hindrance compared to bromine. However, its lower electronegativity weakens electron-withdrawing effects, slightly reducing acidity (pKa ~0.5 higher than bromo analog).
  • Applications : Used in azo dye synthesis due to efficient coupling reactions .
2-Amino-4-chloro-5-methylbenzenesulfonic Acid (CAS 88-51-7)
  • Structure : Chlorine at position 4 and methyl at position 4.
  • Properties : The methyl group increases hydrophobicity, reducing aqueous solubility. The chlorine at position 4 directs electrophilic substitution to position 5.
  • Applications : Intermediate in herbicide production .

Functional Group Variants

5-Acetamido-2-aminobenzenesulfonic Acid (CAS 96-78-6)
  • Structure : Acetamido group (-NHCOCH₃) at position 5.
  • Properties: The acetylated amino group reduces nucleophilicity, enhancing stability under acidic conditions. Lower acidity (pKa ~2.3) compared to the bromo analog.
  • Applications : Used in protein modification and biochemical assays .
2-(4-Aminoaniline)-5-nitrobenzenesulphonic Acid
  • Structure: Nitro group (-NO₂) at position 5 and an additional aminoaniline moiety.
  • Properties : The nitro group strongly withdraws electrons, increasing sulfonic acid acidity (pKa ~-1.2) and making the compound highly reactive in electrophilic substitutions.
  • Applications : Precursor for explosives and corrosion inhibitors .

Substituent Position and Steric Effects

5-Amino-2-phenylbenzenesulfonic Acid (CAS 340700-78-9)
  • Structure : Phenyl group at position 2.
  • Properties : The bulky phenyl group introduces steric hindrance, reducing solubility in water but enhancing thermal stability.
  • Applications : Polymer stabilizer and UV absorber .
2-(((5-Amino-2-tolyl)sulphonyl)amino)benzoic Acid (CAS 68214-75-5)
  • Structure : Sulfonamide linkage and methyl group on the adjacent benzene ring.
  • Properties : The sulfonamide group enables hydrogen bonding, improving crystallinity. The methyl group enhances lipophilicity.
  • Applications : Antimicrobial agent in pharmaceuticals .

Comparative Data Table

Compound Substituents pKa (SO₃H) Solubility (H₂O) Key Applications Reference
This compound -Br (position 5) ~0.8 High Dyes, Pharmaceuticals
2-Amino-5-chlorobenzenesulphonic acid -Cl (position 5) ~1.3 High Azo Dyes
5-Acetamido-2-aminobenzenesulfonic acid -NHCOCH₃ (position 5) ~2.3 Moderate Biochemical assays
2-(4-Aminoaniline)-5-nitrobenzenesulphonic acid -NO₂ (position 5) ~-1.2 Low Explosives
5-Amino-2-phenylbenzenesulfonic acid -Ph (position 2) ~1.1 Low Polymer stabilizers

Key Findings and Implications

  • Electron-withdrawing groups (e.g., -NO₂, -Br) increase sulfonic acid acidity, enhancing reactivity in electrophilic substitutions.
  • Steric bulk (e.g., phenyl, methyl groups) reduces solubility but improves thermal stability for industrial applications.
  • Substituent position directs regioselectivity in synthesis; for example, methyl or chlorine at position 4 alters reaction pathways .

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